molecular formula C15H10ClN3OS B2450466 N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 286860-10-4

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No. B2450466
CAS RN: 286860-10-4
M. Wt: 315.78
InChI Key: KSZSEPAWPMTOQV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, also known as CCT251545, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

  • Stem Cell Research and Regenerative Medicine N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a derivative of the compound, is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This holds significant potential in stem cell research and regenerative medicine, offering an efficient alternative to embryonic stem cells (Ries et al., 2013).

  • Antimicrobial and Antifungal Applications Derivatives of N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide have shown significant inhibition against bacterial and fungal growth, indicating potential applications in antimicrobial and antifungal therapies (Akbari et al., 2008). Additionally, some synthesized compounds have demonstrated broad-spectrum antimicrobial activities against various bacteria and fungi (Rajurkar et al., 2015).

  • Anticancer Activity Certain derivatives have been researched for their antitumor activities, indicating the potential for development into anticancer agents. For instance, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide has shown good antitumor activities (Xin, 2012).

  • Kinase Inhibition for Cancer Treatment The derivative BMS-354825, a dual Src/Abl kinase inhibitor with a thiazole-5-carboxamide structure, has exhibited potent antiproliferative activity against various cancer cell lines and demonstrated complete tumor regressions in preclinical models (Lombardo et al., 2004).

  • Obesity Treatment A specific derivative, MK-5596, has been discovered as a cannabinoid-1 receptor (CB1R) inverse agonist for treating obesity, showing promise in reducing body weight and food intake in preclinical models (Yan et al., 2010).

  • Molecular Interaction Studies N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a variant of the compound, has been used in studies to understand its interaction with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions (Shim et al., 2002).

  • Spectroscopic and Computational Studies Computational and spectroscopic analyses have been conducted on derivatives like 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole, providing valuable data on electronic, NMR, and structural properties (Diwaker, 2014).

  • IMP Dehydrogenase Inhibition for Oncology Thiazole-4-carboxamide adenine dinucleotide (TAD), related to the compound, is a potent inhibitor of IMP dehydrogenase, showing potential in oncology as an effective agent against leukemia (Gebeyehu et al., 1983).

properties

IUPAC Name

N-(4-chlorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-11-1-3-12(4-2-11)18-14(20)13-9-21-15(19-13)10-5-7-17-8-6-10/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZSEPAWPMTOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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